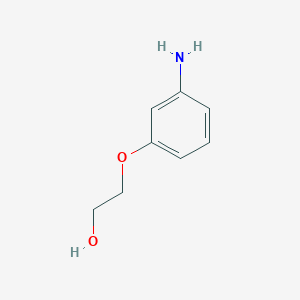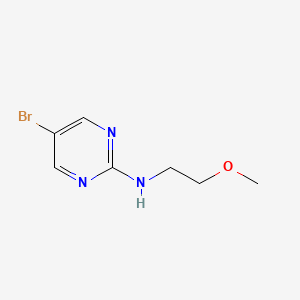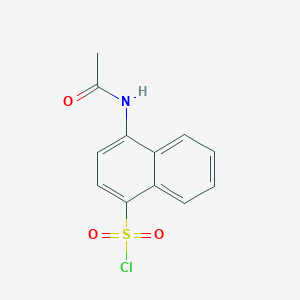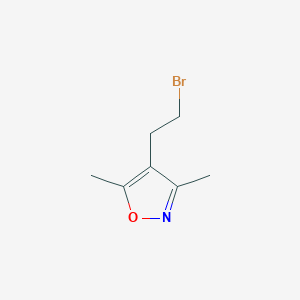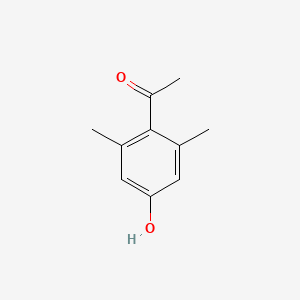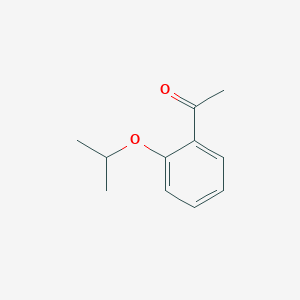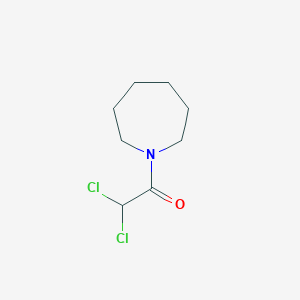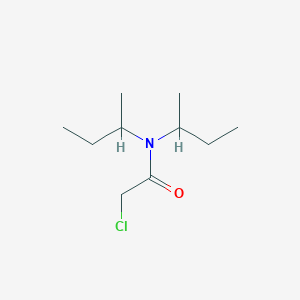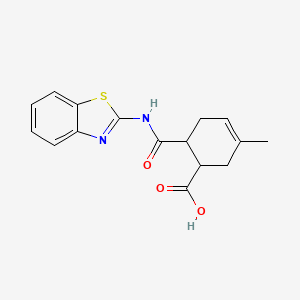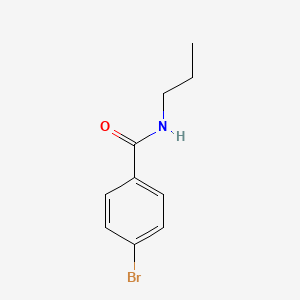
2-吡咯烷-2-基-1H-苯并咪唑
描述
2-Pyrrolidin-2-yl-1H-benzoimidazole is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications. This compound is characterized by a benzimidazole ring fused with a pyrrolidine ring, which imparts distinct chemical and biological properties. It has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
科学研究应用
2-Pyrrolidin-2-yl-1H-benzoimidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Exhibits antibacterial activity, making it a candidate for developing new antibiotics.
Medicine: Potential therapeutic agent due to its ability to inhibit bacterial cell wall synthesis.
Industry: Utilized in the synthesis of other heterocyclic compounds and as an intermediate in pharmaceutical manufacturing
作用机制
Target of Action
The primary target of 2-Pyrrolidin-2-yl-1H-benzoimidazole is aspartic acid in bacterial cell walls . Aspartic acid plays a crucial role in the synthesis of peptidoglycan, an essential component for bacterial cell walls .
Mode of Action
2-Pyrrolidin-2-yl-1H-benzoimidazole binds to aspartic acid in bacterial cell walls, thereby inhibiting the synthesis of peptidoglycan . This inhibition disrupts the structural integrity of the bacterial cell wall, leading to bacterial cell death .
Biochemical Pathways
The compound affects the peptidoglycan synthesis pathway in bacteria . By inhibiting this pathway, it prevents the formation of a critical component of the bacterial cell wall, leading to cell lysis and death .
Result of Action
The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria . It has shown inhibitory effects on Bacillus subtilis and Staphylococcus aureus , as well as on aerobic bacteria such as Enterobacteriaceae and ciprofloxacin-resistant strains such as Pseudomonas aeruginosa .
生化分析
Biochemical Properties
2-Pyrrolidin-2-yl-1H-benzoimidazole is known for its antibacterial activity against both Gram-positive and Gram-negative bacteria . It functions as a ligand that binds to aspartic acid in bacterial cell walls, inhibiting the synthesis of peptidoglycan, an essential component for bacterial cell walls . This compound has shown inhibitory effects on Bacillus subtilis and Staphylococcus aureus . Additionally, it has low affinity for mammalian cells and does not affect their growth .
Cellular Effects
2-Pyrrolidin-2-yl-1H-benzoimidazole influences various cellular processes, particularly in bacterial cells. By inhibiting peptidoglycan synthesis, it disrupts the integrity of bacterial cell walls, leading to cell lysis and death . This compound does not significantly affect mammalian cells, indicating its selective antibacterial properties . Its impact on cell signaling pathways, gene expression, and cellular metabolism in bacterial cells is profound, as it effectively halts bacterial growth and proliferation .
Molecular Mechanism
The molecular mechanism of 2-Pyrrolidin-2-yl-1H-benzoimidazole involves its binding to aspartic acid residues in the bacterial cell wall . This binding inhibits the enzyme responsible for peptidoglycan synthesis, leading to the disruption of cell wall formation and ultimately causing bacterial cell death . The compound’s low affinity for mammalian cells suggests that it does not interfere with mammalian enzymes or proteins, making it a promising antibacterial agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyrrolidin-2-yl-1H-benzoimidazole have been observed to change over time. The compound remains stable under standard laboratory conditions and retains its antibacterial activity over extended periods . Long-term studies have shown that it does not degrade significantly, ensuring consistent results in in vitro and in vivo experiments
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of 2-Pyrrolidin-2-yl-1H-benzoimidazole vary with different dosages . At lower doses, the compound effectively inhibits bacterial growth without causing adverse effects on the host organism . At higher doses, some toxic effects have been observed, including mild gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize its antibacterial efficacy while minimizing potential side effects .
Metabolic Pathways
2-Pyrrolidin-2-yl-1H-benzoimidazole is involved in metabolic pathways related to its antibacterial activity . It interacts with enzymes responsible for peptidoglycan synthesis, inhibiting their function and disrupting bacterial cell wall formation . The compound’s metabolic stability ensures that it remains active within the bacterial cells, exerting its antibacterial effects over an extended period .
Transport and Distribution
Within cells and tissues, 2-Pyrrolidin-2-yl-1H-benzoimidazole is transported and distributed efficiently . It interacts with specific transporters and binding proteins that facilitate its uptake into bacterial cells . Once inside, it accumulates in the bacterial cell wall, where it exerts its inhibitory effects on peptidoglycan synthesis . The compound’s selective distribution ensures that it targets bacterial cells while sparing mammalian cells .
Subcellular Localization
The subcellular localization of 2-Pyrrolidin-2-yl-1H-benzoimidazole is primarily within the bacterial cell wall . It binds to aspartic acid residues in the peptidoglycan layer, inhibiting its synthesis and compromising the structural integrity of the bacterial cell wall . This targeted localization is crucial for its antibacterial activity, as it ensures that the compound exerts its effects precisely where needed .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-2-yl-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with amino acids such as glycine, alanine, aspartic acid, or l-proline. This reaction is often carried out under reflux conditions in ethanol, leading to the formation of the desired benzimidazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
2-Pyrrolidin-2-yl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
相似化合物的比较
Similar Compounds
- 2-(2-Pyrrolidinyl)-1H-benzimidazole
- 2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole
- 2-(pyrrolidin-2-yl)-1H-benzoimidazole
Uniqueness
2-Pyrrolidin-2-yl-1H-benzoimidazole stands out due to its unique combination of a benzimidazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has shown higher antibacterial activity and lower toxicity towards mammalian cells .
属性
IUPAC Name |
2-pyrrolidin-2-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGVBMUGKDNVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389802 | |
| Record name | 2-Pyrrolidin-2-yl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638141-64-7 | |
| Record name | 2-Pyrrolidin-2-yl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


